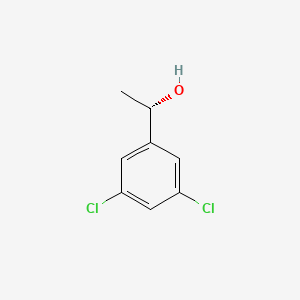
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol: is a chiral organic compound characterized by the presence of a hydroxyl group attached to an ethan-1-ol backbone, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (3,5-dichlorophenyl)ethanone, using chiral reducing agents to ensure the formation of the desired enantiomer. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of chiral catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using optimized reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
化学反应分析
Types of Reactions:
Oxidation: (1S)-1-(3,5-dichlorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, (3,5-dichlorophenyl)ethanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and chiral catalysts.
Substitution: SOCl2, PBr3, and other nucleophilic reagents.
Major Products Formed:
Oxidation: (3,5-dichlorophenyl)ethanone.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted phenyl ethanols with different functional groups.
科学研究应用
Chemistry: (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a model molecule to study the effects of chirality on biological activity. It serves as a reference compound in enantioselective studies and can be used to investigate enzyme-substrate interactions.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with specific chiral requirements. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in determining its binding affinity and activity. The hydroxyl group can form hydrogen bonds with target molecules, while the dichlorophenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- (1R)-1-(3,5-dichlorophenyl)ethan-1-ol
- (1S)-1-(4-chlorophenyl)ethan-1-ol
- (1S)-1-(2,4-dichlorophenyl)ethan-1-ol
Comparison: Compared to its similar compounds, (1S)-1-(3,5-dichlorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of two chlorine atoms at the 3 and 5 positions provides a distinct electronic environment, which can affect the compound’s chemical and physical properties.
属性
分子式 |
C8H8Cl2O |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
(1S)-1-(3,5-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1 |
InChI 键 |
URTUBSJCDSAWGE-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC(=C1)Cl)Cl)O |
规范 SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767073.png)
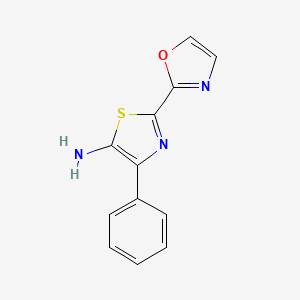
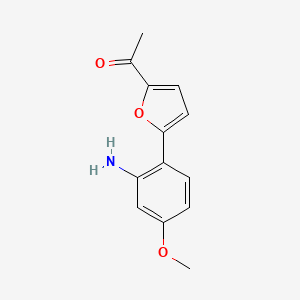
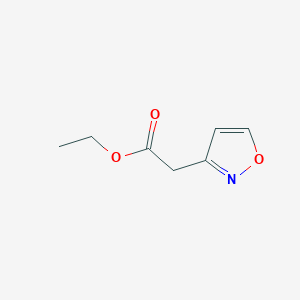
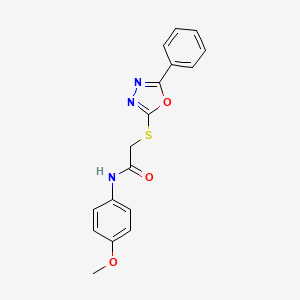
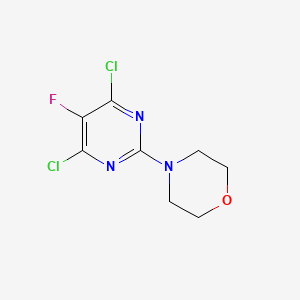
![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)
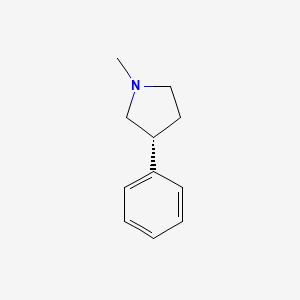
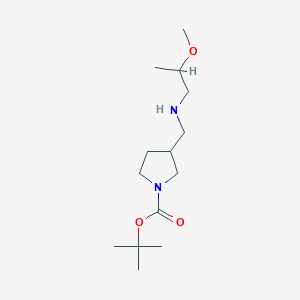
![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)
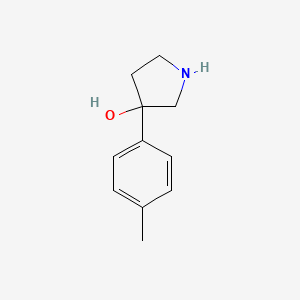

![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)
